REACTION_SMILES
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[CH2:17]([O:18][C:19]([Cl:20])=[O:21])[CH3:22].[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([c:8]2[c:9]3[c:10]([s:11][cH:12]2)[cH:13][cH:14][cH:15][cH:16]3)[CH2:6][CH2:7]1.[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[NH:2]1[CH2:3][CH2:4][CH:5]([c:8]2[c:9]3[c:10]([s:11][cH:12]2)[cH:13][cH:14][cH:15][cH:16]3)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCC(c2csc3ccccc23)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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c1ccc2c(C3CCNCC3)csc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |